molecular formula C19H16F3N3O2 B2610237 N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1206992-31-5

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2610237
CAS No.: 1206992-31-5
M. Wt: 375.351
InChI Key: NIEYAGBIGBJQFO-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as phenylhydrazine, methanesulfonic acid, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing pyrazoles and carboxamides, such as:

Uniqueness

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-25-16(11-14(24-25)12-6-4-3-5-7-12)18(26)23-15-10-13(19(20,21)22)8-9-17(15)27-2/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEYAGBIGBJQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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